molecular formula C11H19NO4 B2681769 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid CAS No. 1784351-60-5

2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid

Cat. No.: B2681769
CAS No.: 1784351-60-5
M. Wt: 229.276
InChI Key: XHYKUPXTKLTOHH-UHFFFAOYSA-N
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Description

2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid is a synthetic organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a cyclopropyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

  • Introduction of the Boc-Protected Amino Group: : The cyclopropyl intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to introduce the Boc-protected amino group.

  • Attachment of the Acetic Acid Moiety: : The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where the Boc-protected cyclopropylamine is reacted with bromoacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid can undergo various types of chemical reactions:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique structural features.

  • Industry: : The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]propanoic acid
  • 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]butanoic acid
  • 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]pentanoic acid

Uniqueness

2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid is unique due to its specific combination of a cyclopropyl ring and a Boc-protected amino group, which provides stability and reactivity under controlled conditions. This makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of complex molecules with potential biological activity.

Properties

IUPAC Name

2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(4-5-11)6-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYKUPXTKLTOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784351-60-5
Record name 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid
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